molecular formula C19H18ClN3O2 B14963683 2-chloro-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide

2-chloro-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide

Cat. No.: B14963683
M. Wt: 355.8 g/mol
InChI Key: CFTHJYYGKRQLSC-UHFFFAOYSA-N
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Description

2-chloro-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a benzamide core, a chloro substituent, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Alkylation: The oxadiazole intermediate is then alkylated with a suitable alkyl halide to introduce the propyl group.

    Amidation: The final step involves the reaction of the alkylated oxadiazole with 2-chlorobenzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and benzamide core are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-methyl-1-(3-phenyl-1,2,4-triazol-5-yl)propyl]benzamide
  • 2-chloro-N-[2-methyl-1-(3-phenyl-1,2,4-thiadiazol-5-yl)propyl]benzamide
  • 2-chloro-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-3-yl)propyl]benzamide

Uniqueness

The uniqueness of 2-chloro-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

2-chloro-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide

InChI

InChI=1S/C19H18ClN3O2/c1-12(2)16(21-18(24)14-10-6-7-11-15(14)20)19-22-17(23-25-19)13-8-4-3-5-9-13/h3-12,16H,1-2H3,(H,21,24)

InChI Key

CFTHJYYGKRQLSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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